3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGDNCQOGMDOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355917 | |
| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73863-55-5 | |
| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroethylamine and 7-methylquinoline.
Formation of Intermediate: The 2-chloroethylamine is reacted with 7-methylquinoline under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit DNA synthesis by intercalating into the DNA structure, thereby preventing cell replication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-(Chloromethyl)-1-methylquinolin-2(1H)-one (CAS 879566-77-5)
- Structural Differences : Replaces the 2-chloroethyl group with a chloromethyl moiety at position 3.
- Synthesis : Likely synthesized via similar routes, such as nucleophilic substitution or Friedländer condensation, but with chloromethylating agents .
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A)
- Substituents : A phenyl group at position 3 and hydroxyl at position 4.
- Electronic Effects : The hydroxyl group enhances hydrogen-bonding capacity, while phenyl provides π-stacking interactions. In contrast, the chloroethyl group in the target compound confers electrophilicity for DNA alkylation .
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
- Functional Groups : Combines halogenated (Cl, F) and carboxylic acid moieties.
- Biological Relevance : Fluoro and chloro substituents enhance lipophilicity and bioavailability, whereas the carboxylic acid may improve water solubility. The target compound’s chloroethyl group prioritizes alkylation over solubility .
DNA Alkylation and Cross-Linking
- Chloroethylnitrosoureas (e.g., BCNU): These agents transfer chloroethyl groups to DNA, forming interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) . The target compound’s chloroethyl group may exhibit similar alkylation but lacks the nitroso group required for spontaneous decomposition to reactive intermediates .
- Sequence Selectivity: Chloroethylating agents like mitozolomide preferentially alkylate guanines in poly-G sequences due to cationic intermediates. The quinolinone scaffold may alter this selectivity .
Antimicrobial Activity
- 4-Hydroxyquinolin-2(1H)-ones: Derivatives with bulky substituents (e.g., diazepine rings) show moderate antimicrobial activity. The chloroethyl group’s electrophilicity could enhance antibacterial effects but may also increase cytotoxicity .
Physicochemical Properties
- Solubility: Quinolinones with polar groups (e.g., hydroxyl, carboxylic acid) exhibit higher aqueous solubility. The target compound’s chloroethyl and methyl groups may reduce solubility, necessitating formulation adjustments .
Stability and Toxicity
- Chemical Stability : Chloroethyl groups are prone to hydrolysis, especially under alkaline conditions. Stability may be lower than methyl or phenyl analogs .
- Toxicity Profile: Chloroethylnitrosoureas cause dose-limiting myelosuppression. The quinolinone core may mitigate this by altering tissue distribution .
Biological Activity
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chloroethyl group at the 3-position and a methyl group at the 7-position of the quinoline ring. Its molecular formula is C11H10ClN, and it possesses notable lipophilicity due to its structural characteristics, which enhance its ability to penetrate cellular membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription processes, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, leading to disruption in bacterial DNA replication. This mechanism is significant for its antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness has been evaluated through multiple assays:
- In Vitro Studies : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong potential as an antibacterial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Line Studies : The compound was tested on MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HCT-116 | 45 |
| HeLa | 50 |
Case Studies
Several studies have documented the efficacy of this compound in treating infections and tumors:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC comparable to standard antibiotics.
- Cancer Treatment : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
